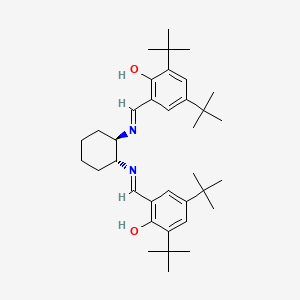![molecular formula C8H8BrN3 B6591705 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1504843-40-6](/img/structure/B6591705.png)
7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound with the molecular formula C8H8BrN3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the substitution of a hydrogen atom at the C-3 position with a bromine atom . The reaction conditions usually involve maintaining the reaction mixture at room temperature and monitoring the progress using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, which can replace the bromine atom with a methoxy group.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although specific conditions need to be optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 2-methylimidazo[1,2-a]pyridin-3-yl methoxy .
Scientific Research Applications
7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Imidazo[1,2-a]pyridine derivatives, including this compound, are used in the development of fluorescent probes and optical materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-Bromo-2-methylimidazo[1,2-a]pyridinium bromide: A related compound with antimicrobial properties.
Uniqueness
7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the C-3 position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
7-bromo-2-methylimidazo[1,2-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8(10)12-3-2-6(9)4-7(12)11-5/h2-4H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDHZYSARXLARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B6591640.png)


![4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B6591666.png)

![4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole](/img/structure/B6591699.png)
![Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B6591700.png)



![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)
